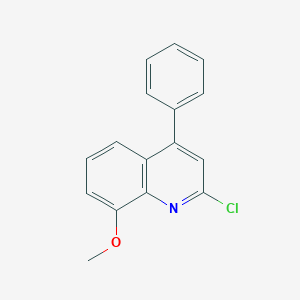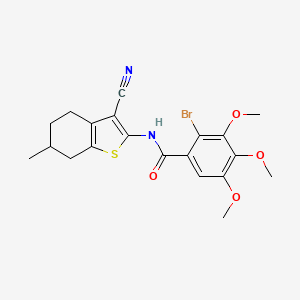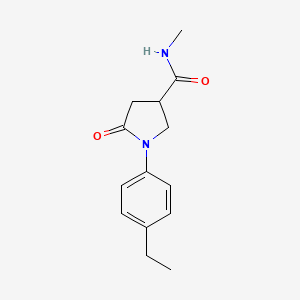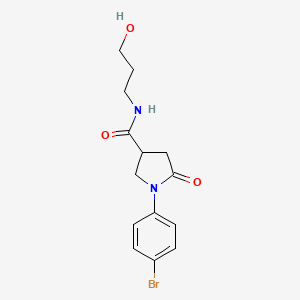![molecular formula C22H26N2O3 B4966967 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine, commonly known as DMQX, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of ionotropic glutamate receptor that plays a critical role in mediating fast excitatory neurotransmission in the central nervous system. DMQX has been widely used as a research tool to investigate the physiological and pathological functions of the AMPA receptor.
作用机制
DMQX acts as a competitive antagonist of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor. It binds to the receptor at the glutamate binding site and prevents the binding of glutamate, thereby blocking the activation of the receptor. This leads to a decrease in the excitatory neurotransmission mediated by the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It has also been shown to block the induction of long-term depression (LTD), a cellular mechanism that underlies the weakening of synaptic connections. DMQX has been shown to have neuroprotective effects in various models of neurological disorders, such as ischemia and traumatic brain injury.
实验室实验的优点和局限性
DMQX has several advantages as a research tool. It is a highly selective antagonist of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor and does not significantly affect other glutamate receptors. It has a high affinity for the receptor and is effective at low concentrations. However, DMQX has some limitations as a research tool. It is relatively expensive and can be difficult to synthesize. It also has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research on DMQX. One area of research is the development of more potent and selective N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor antagonists. Another area of research is the investigation of the role of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DMQX, as well as its potential side effects.
合成方法
DMQX can be synthesized through a multi-step synthetic route. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with 2-(bromomethyl)phenethylamine to form the intermediate 2-(3,4-dimethoxyphenyl)ethylamine. The second step involves the reaction of the intermediate with N,N-dimethyl-2-chloroacetamide to form the intermediate N-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethyl-2-chloroacetamide. The final step involves the reaction of the intermediate with 7-methoxy-4-methylquinoline to form DMQX.
科学研究应用
DMQX has been widely used as a research tool to investigate the physiological and pathological functions of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor. It has been used to study the role of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor in synaptic plasticity, learning, and memory. It has also been used to investigate the role of the N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine receptor in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-12-22(23-19-14-17(25-3)7-8-18(15)19)24(2)11-10-16-6-9-20(26-4)21(13-16)27-5/h6-9,12-14H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSKAQXHQWVZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N(C)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4966940.png)
![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
